4,4'-[1,1'-Biphenyl]-3,3'-diylbis-dibenzothiophene
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Overview
Description
4,4’-[1,1’-Biphenyl]-3,3’-diylbis-dibenzothiophene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with dibenzothiophene units attached at the 3,3’ positions, making it a molecule of interest in materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-[1,1’-Biphenyl]-3,3’-diylbis-dibenzothiophene typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where a biphenyl derivative is coupled with dibenzothiophene boronic acid under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene or dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4,4’-[1,1’-Biphenyl]-3,3’-diylbis-dibenzothiophene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
4,4’-[1,1’-Biphenyl]-3,3’-diylbis-dibenzothiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 4,4’-[1,1’-Biphenyl]-3,3’-diylbis-dibenzothiophene exerts its effects depends on its specific application. In organic electronics, its unique electronic properties, such as high electron mobility and stability, make it an excellent candidate for use in OLEDs and OPVs. The molecular targets and pathways involved include interactions with conductive polymers and electron transport layers, facilitating efficient charge transfer and light emission.
Comparison with Similar Compounds
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl: Known for its use in OLEDs due to its high thermal stability and excellent charge transport properties.
4,4’-Diaminobiphenyl-2,2’-dicarboxylic acid: Utilized in the synthesis of polyimides and other high-performance polymers.
Uniqueness: 4,4’-[1,1’-Biphenyl]-3,3’-diylbis-dibenzothiophene stands out due to its specific structural configuration, which imparts unique electronic properties
Properties
IUPAC Name |
4-[3-(3-dibenzothiophen-4-ylphenyl)phenyl]dibenzothiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H22S2/c1-3-19-33-29(13-1)31-17-7-15-27(35(31)37-33)25-11-5-9-23(21-25)24-10-6-12-26(22-24)28-16-8-18-32-30-14-2-4-20-34(30)38-36(28)32/h1-22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFVLYDIXQKUCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)C4=CC=CC(=C4)C5=CC(=CC=C5)C6=CC=CC7=C6SC8=CC=CC=C78 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H22S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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